molecular formula C12H7NOS B1391338 4-(3-Formylthiophen-2-yl)benzonitrile CAS No. 1215859-07-6

4-(3-Formylthiophen-2-yl)benzonitrile

Cat. No.: B1391338
CAS No.: 1215859-07-6
M. Wt: 213.26 g/mol
InChI Key: ZCPXAGVEVGSWJU-UHFFFAOYSA-N
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Description

4-(3-Formylthiophen-2-yl)benzonitrile is an organic compound with the molecular formula C12H7NOS. It is characterized by the presence of a formyl group attached to a thiophene ring, which is further connected to a benzonitrile moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-Formylthiophen-2-yl)benzonitrile typically involves the formylation of a thiophene derivative followed by a coupling reaction with a benzonitrile derivative. One common method involves the Vilsmeier-Haack reaction, where a thiophene compound is treated with a formylating agent such as DMF (dimethylformamide) and POCl3 (phosphorus oxychloride) to introduce the formyl group. The resulting formylated thiophene is then coupled with a benzonitrile derivative under suitable conditions to yield the target compound .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, efficient catalysts, and optimized reaction conditions to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

4-(3-Formylthiophen-2-yl)benzonitrile can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-(3-Formylthiophen-2-yl)benzonitrile has several applications in scientific research, including:

Mechanism of Action

The mechanism of action of 4-(3-Formylthiophen-2-yl)benzonitrile depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The formyl group and thiophene ring can participate in various chemical interactions, influencing the compound’s overall reactivity and biological activity .

Comparison with Similar Compounds

Similar Compounds

  • 4-(2-Formylthiophen-3-yl)benzonitrile
  • 4-(3-Formylthiophen-2-yl)benzaldehyde
  • 4-(3-Formylthiophen-2-yl)benzoic acid

Uniqueness

4-(3-Formylthiophen-2-yl)benzonitrile is unique due to the specific positioning of the formyl group on the thiophene ring and its connection to the benzonitrile moiety. This unique structure imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry .

Properties

IUPAC Name

4-(3-formylthiophen-2-yl)benzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H7NOS/c13-7-9-1-3-10(4-2-9)12-11(8-14)5-6-15-12/h1-6,8H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZCPXAGVEVGSWJU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C#N)C2=C(C=CS2)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H7NOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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